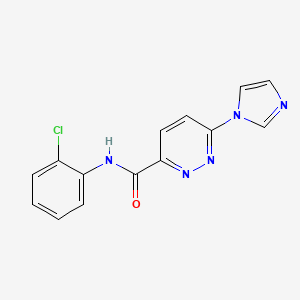

![molecular formula C19H18N6O2 B2588626 3-((1-(2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニル)ピペリジン-3-イル)オキシ)ピラジン-2-カルボニトリル CAS No. 2034503-26-7](/img/structure/B2588626.png)

3-((1-(2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニル)ピペリジン-3-イル)オキシ)ピラジン-2-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine derivatives, such as the one you mentioned, have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed by X-ray structural analysis . The structure of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides was confirmed in this way .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This interaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was reported as an off-white solid with a melting point of 70–75°C .科学的研究の応用

抗菌活性

イミダゾ[1,2-a]ピリジン誘導体は、 、抗菌活性を示すことが示されています。 例えば、3-ブロモ-2-メチル-1H-イミダゾ[1,2-a]ピリジニウムブロミドは、黄色ブドウ球菌に対して抗菌特性を示しました 。

医薬品化学

イミダゾピリジンは、医薬品化学における幅広い用途により、「薬物偏見」足場として認識されています 。 様々な薬物や治療薬の合成に使用されます 。

材料科学

イミダゾピリジンの構造的特徴により、材料科学で役立ちます 。 独自の特性を持つ新素材の開発に使用されます 。

抗分泌および細胞保護性抗潰瘍剤

3位で置換された新しいイミダゾ[1,2-a]ピリジンが、潜在的な抗分泌および細胞保護性抗潰瘍剤として合成されています 。 これは、あなたの化合物が潰瘍の治療に潜在的な用途を持つことを示唆しています 。

不眠症および脳機能障害の治療

あなたの化合物に関連するイミダゾ[1,2-a]ピリジン-3-イル-酢酸誘導体は、短期不眠症や脳機能のいくつかの障害の治療に使用されます 。 不眠症の治療と脳機能障害の回復のための薬剤であるゾルピデムは、イミダゾ[1,2-a]ピリジン部分を有しています 。

蛍光プローブ

イミダゾ[1,2-a]ピリジン誘導体は、水銀イオンと鉄イオンのin vitroおよびin vivoでの測定のための蛍光プローブとして使用されてきました 。 これは、あなたの化合物が分析化学や環境モニタリングに潜在的な用途を持つことを示唆しています 。

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets due to their versatile nature .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can undergo various reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to be involved in a broad spectrum of biological effects, indicating that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been used in a wide range of applications in medicinal chemistry, and there is ongoing research into their potential uses . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . Further studies could explore other potential applications and mechanisms of action.

生化学分析

Biochemical Properties

They exhibit a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

Cellular Effects

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various types of cells . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-a]pyridine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazo[1,2-a]pyridine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Imidazo[1,2-a]pyridine derivatives have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,2-a]pyridine derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Imidazo[1,2-a]pyridine derivatives have been studied for their interactions with transporters or binding proteins and effects on their localization or accumulation .

Subcellular Localization

Imidazo[1,2-a]pyridine derivatives have been studied for their subcellular localization and any effects on their activity or function .

特性

IUPAC Name |

3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-13-17(25-10-3-2-6-16(25)23-13)19(26)24-9-4-5-14(12-24)27-18-15(11-20)21-7-8-22-18/h2-3,6-8,10,14H,4-5,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHYVDMGQPZXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)

![7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2588551.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)

![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)